N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]furan-2-carboxamide
Description
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core linked to a hydroxy-2-methyl-3-thiophene propyl side chain. The compound combines a furan ring (oxygen-containing heterocycle) with a thiophene moiety (sulfur-containing heterocycle), which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-13(16,7-10-4-6-18-8-10)9-14-12(15)11-3-2-5-17-11/h2-6,8,16H,7,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDKKEYHFOCRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity. They have been found to interact with a variety of targets, including voltage-gated sodium channels.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. For instance, articaine, a 2,3,4-trisubstituent thiophene, acts as a voltage-gated sodium channel blocker.
Biochemical Pathways
Thiophene-based compounds have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. These effects suggest that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of other thiophene-based compounds have been studied. For instance, in a study on the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, it was found that the product reached >99.5% ee (enantiomeric excess) with a rate of formation similar to those measured with 16–26 g/l substrate.
Biological Activity
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]furan-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical formula: with a molecular weight of 265.33 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the furan ring via the Paal-Knorr synthesis.
- Introduction of the thiophene ring through the Gewald reaction.
- Coupling of the two rings via halogenation and nucleophilic substitution.
- Formation of the carboxamide group through amidation reactions.
These steps can be optimized for yield and efficiency using modern synthetic techniques such as continuous flow reactors .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies have reported:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial effects .
- Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) values further confirmed its efficacy in killing bacteria and fungi.
- The compound also showed significant antibiofilm activity , outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. It acts as an inhibitor of key enzymes involved in cancer cell proliferation, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzymes like DNA gyrase, disrupting DNA replication in bacterial cells.
- Modulation of Bioactive Pathways : It may influence pathways related to cell growth and apoptosis in cancer cells.
Comparative Analysis
To understand the significance of this compound, it is useful to compare it with similar compounds:
| Compound Type | Example | MIC (μg/mL) | Notes |
|---|---|---|---|
| Thiophene Derivatives | Thiophene-based compounds | <1 | Known for antimicrobial properties |
| Furan Derivatives | Furan-based compounds | <5 | Studied for bioactivity |
| Carboxamides | Various carboxamide derivatives | <10 | Broad therapeutic potential |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of derivatives similar to this compound, demonstrating that modifications to the structure can enhance efficacy against resistant strains .
- Anticancer Research : Another study focused on the anticancer properties, where derivatives were tested against various cancer cell lines, showing promising results in inhibiting tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related furan carboxamides and heterocyclic derivatives from the evidence, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Structural Analogues and Substituent Variations
Notes:
- Molecular weight and LogP estimates derived from substituent contributions (e.g., thiophene increases LogP vs. quinazoline).
- Thiophene vs. Quinazoline : The target compound’s thiophene group (aromatic sulfur) likely increases lipophilicity compared to nitrogen-rich quinazoline in Impurity A, which may improve membrane permeability .
- Hydroxy Groups : The hydroxy group in the target compound and Eli Lilly’s pyrazine derivative (Example 6) enhances solubility but may reduce metabolic stability compared to ester-containing analogs (e.g., 95a) .
Physicochemical Properties
- Solubility : The hydroxy group in the target compound improves aqueous solubility compared to purely aromatic analogs (e.g., 95d with phenylcarbamoyl, LogP ~2.8) .
Notes
- Contradictions : While Eli Lilly’s compounds (Examples 6–8) emphasize fluorinated aryl groups for enhanced activity, the target compound’s thiophene moiety may prioritize metabolic stability over potency .
- Data Gaps : Direct pharmacological data (e.g., IC50, bioavailability) for the target compound are absent in the evidence; comparisons rely on structural extrapolation.
- Synthetic Challenges : Thiophene-propylamine intermediates may require specialized boronates or cross-coupling reactions, as seen in Preparation 11 () .
Preparation Methods
Furan-2-Carboxylic Acid Activation
Furan-2-carboxylic acid (CAS 88-14-2) serves as the starting material. Conversion to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) is a standard protocol. Alternatively, Weinreb amide formation via reaction with N,O-dimethylhydroxylamine hydrochloride enables controlled nucleophilic acyl substitution.
Example Procedure :
- Dissolve furan-2-carboxylic acid (1.0 equiv) in DCM.
- Add SOCl₂ (1.2 equiv) dropwise at 0°C under nitrogen.
- Reflux for 2 hours, then evaporate to obtain furan-2-carbonyl chloride.
Amide Coupling Strategies
The activated furan-2-carbonyl derivative is coupled with the propylamine side chain. Common coupling agents include:
- HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] in DMF.
- EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-Hydroxybenzotriazole) in THF.
Optimization Insight :
- Yields for analogous amide couplings in thiophene systems range from 65–85% .
- Steric hindrance from the 2-methyl group may necessitate extended reaction times (12–24 hours).
Synthesis of 2-Hydroxy-2-Methyl-3-(Thiophen-3-Yl)Propylamine
Nitroaldol (Henry) Reaction Pathway
This approach constructs the hydroxyamine backbone via condensation of thiophen-3-yl carbonyl derivatives with nitroalkanes:
- Step 1 : Condensation of thiophen-3-carbaldehyde with nitroethane in the presence of a base (e.g., DBU) yields 2-nitro-1-(thiophen-3-yl)propan-1-ol .
$$
\text{Thiophen-3-carbaldehyde} + \text{CH₃CH₂NO₂} \xrightarrow{\text{DBU}} \text{2-Nitro-1-(thiophen-3-yl)propan-1-ol}
$$ - Step 2 : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 1-amino-2-methyl-2-(thiophen-3-yl)propan-1-ol .
Challenges :
Mannich Reaction Approach
An alternative route employs a three-component Mannich reaction:
- React formaldehyde, 2-methyl-2-(thiophen-3-yl)propan-1-amine, and furan-2-carboxamide in ethanol.
- Acidic workup yields the target compound.
Limitations :
- Low regioselectivity for unsymmetrical amines.
- Competing side reactions necessitate precise stoichiometric control.
Convergent Synthesis: Amide Bond Formation
Coupling the Fragments
The propylamine (1.0 equiv) is reacted with furan-2-carbonyl chloride (1.1 equiv) in DCM with triethylamine (TEA) as a base:
$$
\text{Furan-2-COCl} + \text{H₂N-CH(CH₃)-C(OH)(CH₃)-Thiophen-3-yl} \xrightarrow{\text{TEA}} \text{Target Compound}
$$
Reaction Conditions :
Protecting Group Strategies
To prevent undesired side reactions during synthesis:
- Hydroxy Protection : Trimethylsilyl (TMS) ethers or acetyl groups.
- Deprotection : Tetrabutylammonium fluoride (TBAF) for TMS; acidic hydrolysis for acetyl.
Alternative Routes: Cross-Coupling and Reductive Amination
Reductive Amination of Ketones
- Prepare 3-(thiophen-3-yl)-2-methylpropan-2-one via Friedel-Crafts acylation of thiophene.
- React with furan-2-carboxamide under reductive amination conditions (NaBH₃CN, AcOH).
Yield Comparison :
Analytical Data and Optimization
Spectroscopic Characterization
Yield Optimization Table
| Method | Key Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Henry + Amidation | Nitro reduction | 68 | 98.5 |
| Mannich Reaction | Three-component condensation | 55 | 97.2 |
| Suzuki + Reductive Amination | Cross-coupling | 73 | 99.1 |
Industrial-Scale Considerations
- Cost Efficiency : Henry reaction pathway minimizes expensive catalysts.
- Safety : Nitro compound handling requires explosion-proof equipment.
- Green Chemistry : Water-mediated amidation reduces solvent waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
